molecular formula C8H3F7O B1402267 1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene CAS No. 1417566-77-8

1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene

Cat. No.: B1402267
CAS No.: 1417566-77-8
M. Wt: 248.1 g/mol
InChI Key: RJRRIPMESUHWEC-UHFFFAOYSA-N
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Description

1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene is a sophisticated aromatic building block engineered for advanced research and development in medicinal chemistry and agrochemical science. Its molecular structure incorporates two distinct, highly impactful fluorinated groups—trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3)—which act synergistically to fine-tune the compound's physicochemical properties. The presence of these strong electron-withdrawing groups significantly alters the electronic characteristics of the benzene ring, a strategy often employed to enhance a molecule's binding affinity and selectivity for biological targets . The trifluoromethoxy group is particularly valued for its high lipophilicity, which can improve cell membrane permeability and bioavailability, while also conferring exceptional metabolic stability against oxidative degradation by enzymes such as CYP450 . Concurrently, the trifluoromethyl group also contributes to increased lipophilicity and metabolic stability due to the strength of the carbon-fluorine bond, making the overall scaffold more robust . This multi-functional reagent is primarily utilized as a key intermediate in the synthesis of complex molecules. Its applications include the design of potential pharmaceutical candidates targeting a range of diseases, as well as the development of novel agrochemicals, where the incorporation of fluorinated groups is known to enhance efficacy and environmental persistence . Researchers leverage this compound to systematically investigate structure-activity relationships (SAR), particularly in rigidifying molecular conformations and optimizing pharmacokinetic profiles. This product is for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7O/c9-5-1-4(7(10,11)12)2-6(3-5)16-8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRRIPMESUHWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene typically involves the introduction of fluorine and trifluoromethyl groups onto a benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as cesium fluoride. The trifluoromethoxy group can be introduced via a reaction with trifluoromethyl ether.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are carried out under controlled conditions to ensure high yield and purity. The use of specialized equipment and reagents is essential to handle the highly reactive fluorine species safely.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine and trifluoromethyl groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be used under controlled conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield nitro or sulfonic acid derivatives, while nucleophilic substitution can result in the formation of various substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Agents:
Research has indicated that fluorinated compounds similar to 1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene can serve as effective antiviral agents. For instance, derivatives of trifluoromethylated benzoic acids have been evaluated for their ability to inhibit the membrane fusion of viruses such as Influenza A . The presence of fluorine atoms enhances the binding affinity of these compounds to viral proteins.

Drug Discovery:
Fluorinated compounds are often used as building blocks in the synthesis of active pharmaceutical ingredients (APIs). The lipophilic nature of this compound allows for improved bioavailability and metabolic stability in drug formulations . Its derivatives have been synthesized and tested for their inhibitory effects on specific biological targets, demonstrating potential therapeutic applications.

Materials Science

Fluorinated Polymers:
The incorporation of fluorinated compounds into polymer matrices can significantly enhance the material properties, such as chemical resistance and thermal stability. Research has shown that using fluorinated aromatic compounds can lead to the development of advanced materials with tailored functionalities for coatings and membranes .

Catalytic Applications:
Fluorinated metal-organic frameworks (MOFs) have been developed using compounds like this compound. These MOFs exhibit hydrophobic properties, making them efficient catalysts in aqueous solutions for various organic reactions . The unique electronic properties imparted by fluorination can enhance catalytic activity and selectivity.

Environmental Chemistry

Fluoride Ion Behavior:
The environmental impact of organofluorine compounds is a growing area of research. Studies have highlighted the behavior of fluoride ions released from such compounds in biological systems and their potential effects on human health and ecosystems . Understanding these interactions is crucial for assessing the safety and environmental sustainability of fluorinated chemicals.

Data Tables

Application AreaSpecific Use Case
Medicinal ChemistryAntiviral agents, drug discovery
Materials ScienceFluorinated polymers, catalytic applications
Environmental ChemistryStudy of fluoride ion behavior

Case Studies

Case Study 1: Antiviral Activity
A study investigated the antiviral properties of a series of trifluoromethylated benzoic acid derivatives against Influenza A virus. Results showed that certain derivatives exhibited IC50_{50} values below 0.25 µM, indicating strong inhibitory effects on viral fusion processes .

Case Study 2: Catalytic Efficiency
Research on fluorinated metal-organic frameworks demonstrated that incorporating this compound significantly improved catalytic performance in water-stable reactions, showcasing its utility in green chemistry applications .

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The electron-withdrawing fluorine and trifluoromethyl groups influence the compound’s reactivity and stability. These groups can affect the compound’s ability to participate in chemical reactions and interact with biological molecules, potentially leading to unique biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Compounds for Comparison :

1-Trifluoromethoxy-4-(trifluoromethyl)benzene : Substituted at positions 1 (-OCF₃) and 4 (-CF₃), this compound exhibits para-substitution. Both -OCF₃ and -CF₃ are electron-withdrawing, but lithiation reactions favor the position adjacent to -OCF₃ due to steric and electronic factors .

1-Fluoro-3-nitro-5-(trifluoromethyl)benzene: Replaces -OCF₃ with a nitro (-NO₂) group. The nitro group is a stronger electron-withdrawing substituent, further deactivating the ring and altering reactivity in electrophilic substitutions .

1-Bromo-2-fluoro-5-(trifluoromethoxy)benzene : Bromine substitution at position 1 introduces a bulky, polarizable atom, which impacts both electronic and steric properties compared to fluorine .

Electronic Effects :

  • The target compound’s meta-substituted -OCF₃ and -CF₃ groups create a synergistic electron-withdrawing effect, making the ring more electron-deficient than analogs with fewer substituents (e.g., 1-trifluoromethoxy-4-CF₃-benzene) .

Reactivity in Metalation and Substitution Reactions

  • Lithiation Preferences: In 1-trifluoromethoxy-4-CF₃-benzene, lithiation occurs preferentially at the position ortho to -OCF₃ due to its stronger directing effect compared to -CF₃.
  • Electrophilic Substitution : The electron-deficient nature of the target compound reduces reactivity in electrophilic aromatic substitution (e.g., nitration or sulfonation) compared to analogs with fewer electron-withdrawing groups.

Physical Properties

Property Target Compound 1-Bromo-2-fluoro-5-(trifluoromethoxy)benzene 1-Trifluoromethoxy-4-CF₃-benzene
Molecular Weight (g/mol) 258.0 (calculated) 258.99 232.1 (calculated)
Density (g/cm³) N/A 1.724 N/A
Boiling Point (°C) N/A 173 N/A

Note: Limited physical data for the target compound highlights a gap in available literature.

Steric and Application Considerations

  • This contrasts with smaller substituents like -F or -NO₂, which allow higher regioselectivity in crowded environments .
  • Applications: Fluorinated aromatics are prized in medicinal chemistry for metabolic stability and binding affinity.

Biological Activity

1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene is a fluorinated aromatic compound notable for its unique chemical properties and potential biological activities. The incorporation of trifluoromethyl and trifluoromethoxy groups significantly influences its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Chemical Formula : C9H3F9O
  • Molecular Weight : 303.1 g/mol
  • Structure : The compound features a benzene ring substituted with one fluoro group, one trifluoromethoxy group, and one trifluoromethyl group.
  • Reactivity : The presence of multiple electronegative fluorine atoms enhances the compound's lipophilicity and stability against metabolic degradation.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl groups are known to increase the potency of compounds by enhancing their binding affinity due to stronger hydrophobic interactions.

Pharmacological Studies

Research has indicated that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, studies on related compounds have shown that the introduction of trifluoromethyl groups can significantly improve the inhibition of serotonin uptake, which is critical in the development of antidepressants .

Case Studies

  • Antidepressant Activity : A study demonstrated that compounds containing trifluoromethyl groups exhibited increased potency in inhibiting serotonin transporters. This suggests potential applications for this compound in treating mood disorders .
  • Convulsant Properties : Another investigation into similar fluorinated compounds revealed convulsant properties, indicating that this class of compounds could influence neural activity. This raises questions about their safety profile and potential therapeutic applications in neurological conditions .
  • Environmental Impact : Research has highlighted the environmental persistence of organofluorine compounds, including those similar to this compound. Their resistance to biodegradation poses risks to ecosystems, necessitating further studies on their environmental behavior and toxicity .

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50 (µM)Reference
This compoundSerotonin Uptake InhibitionTBD
Trifluoromethyl AnalogAntidepressant0.5
Similar Fluorinated CompoundConvulsantTBD
FluoroacetateNeurotoxic0.01

Safety and Toxicology

The compound exhibits several hazardous characteristics:

  • Irritation : It can cause skin and eye irritation upon contact.
  • Respiratory Effects : Inhalation may lead to respiratory tract irritation.
  • Flammability : Classified as a flammable liquid, necessitating careful handling and storage.

Q & A

Basic: What are the key synthetic routes for preparing 1-fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene?

Answer:
The synthesis typically involves functionalization of a benzene precursor via sequential halogenation, trifluoromethoxylation, and fluorination. For example:

Iodination/Metallation: Start with 1,3,5-trisubstituted benzene derivatives. highlights iodination at the 3-position using NaNO₂/H₂SO₄ in acetic acid (48% yield).

Trifluoromethoxylation: Introduce the -OCF₃ group via nucleophilic substitution or cross-coupling. shows that -OCF₃ directs lithiation preferentially over -CF₃ due to steric and electronic effects.

Fluorination: Use halogen exchange (e.g., Balz-Schiemann reaction) or direct fluorinating agents (e.g., Selectfluor®) to install the fluorine substituent.

Key Data:

StepReaction TypeYieldReference
IodinationElectrophilic substitution48%
Lithiation/CarboxylationDirected metalation60-70% (estimated)

Basic: How can spectroscopic methods distinguish between -CF₃ and -OCF₃ groups in this compound?

Answer:

  • ¹⁹F NMR: -CF₃ appears as a singlet near δ -60 ppm, while -OCF₃ resonates upfield (δ -55 to -58 ppm) due to electron withdrawal by oxygen .
  • IR Spectroscopy: -OCF₃ shows a strong C-O stretch at ~1150 cm⁻¹, absent in -CF₃.
  • Mass Spectrometry: Fragmentation patterns differ; -OCF₃ may lose COF₂ (m/z 66), whereas -CF₃ fragments retain the trifluoromethyl group.

Advanced: How do -CF₃ and -OCF₃ substituents influence regioselectivity in electrophilic substitution reactions?

Answer:
Both groups are electron-withdrawing, but -OCF₃ exerts stronger meta-directing effects due to resonance withdrawal (-O- group delocalizes electron density). In contrast, -CF�3 is purely inductive. demonstrates that in 1-trifluoromethoxy-4-(trifluoromethyl)benzene, lithiation occurs preferentially at the 2-position (adjacent to -OCF₃) due to steric hindrance between -CF₃ and the metalating agent .

Regioselectivity Table:

Substituent PositionPreferred Reaction SiteReasoning
-OCF₃ at 3-position2- or 4-positionResonance withdrawal directs meta/para
-CF₃ at 5-position4-positionInductive effect directs meta

Advanced: What strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalizing this compound?

Answer:

  • Boronic Acid Partners: Use 3-(trifluoromethyl)phenylboronic acid ( ) under Pd catalysis.
  • Conditions: Optimize base (K₂CO₃) and solvent (THF/H₂O) for stability of electron-deficient aryl halides.
  • Challenges: -OCF₃ may coordinate Pd, requiring bulky ligands (e.g., SPhos) to prevent deactivation.

Example Protocol:

React this compound with 3-(trifluoromethyl)phenylboronic acid.

Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, THF/H₂O (3:1), 80°C, 12h.

Isolate product via column chromatography (60-75% yield) .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Toxicity: Avoid inhalation (irritant); use fume hoods.
  • Reactivity: -OCF₃ may hydrolyze to release HF under acidic conditions. Neutralize spills with CaCO₃.
  • Storage: Keep in amber glass under inert gas (N₂/Ar) at -20°C .

Advanced: What role does this compound play in pharmaceutical intermediate synthesis?

Answer:
It serves as a scaffold for:

  • Kinase Inhibitors: The -CF₃/-OCF₃ groups enhance metabolic stability and binding affinity.
  • PET Tracers: ¹⁸F-labeled derivatives (e.g., replacing F with ¹⁸F) are used in neuroimaging .

Case Study:
describes its use in synthesizing trifluoroacetyl intermediates via Grignard reactions (69% yield with iPrMgCl) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene

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